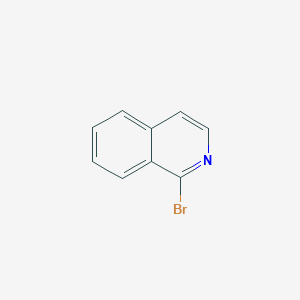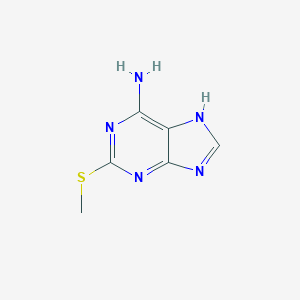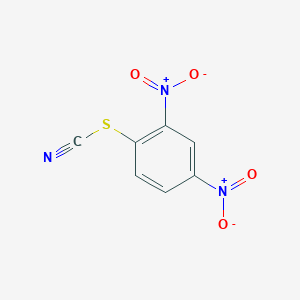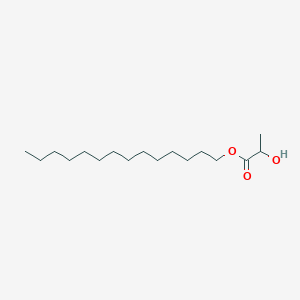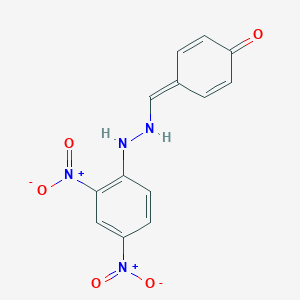
4H-Thiopyran-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Thiopyran-4-thione is a heterocyclic organic compound that is widely used in scientific research due to its unique properties. This compound has a four-membered ring containing one sulfur atom and one nitrogen atom. It is a versatile compound that can be synthesized using various methods and has numerous applications in different fields of science.
Mecanismo De Acción
The mechanism of action of 4H-Thiopyran-4-thione is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting oxidative stress. It also modulates the activity of some enzymes and regulates the immune system.
Efectos Bioquímicos Y Fisiológicos
4H-Thiopyran-4-thione has been found to have significant biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. It also regulates the immune system and inhibits the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4H-Thiopyran-4-thione is its versatility. It can be synthesized using various methods and has numerous applications in different fields of science. However, its limitations include its toxicity and the lack of information on its long-term effects.
Direcciones Futuras
There are numerous future directions for the study of 4H-Thiopyran-4-thione. These include exploring its potential as a therapeutic agent for various diseases, investigating its mechanism of action, and studying its long-term effects. Further research is also needed to optimize the synthesis methods and to develop new derivatives of this compound with improved properties.
In conclusion, 4H-Thiopyran-4-thione is a versatile compound with numerous applications in different fields of science. Its unique properties make it an attractive target for scientific research, and its potential as a therapeutic agent for various diseases warrants further investigation.
Métodos De Síntesis
There are several methods for synthesizing 4H-Thiopyran-4-thione, including the reaction of thiourea with ketones, the reaction of thiourea with acetylenes, and the reaction of thiourea with aldehydes. The most common method involves the reaction of thiourea with ketones in the presence of a Lewis acid catalyst. This method is efficient, and the yield of the product is high.
Aplicaciones Científicas De Investigación
4H-Thiopyran-4-thione has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to possess potent antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to inhibit the activity of some enzymes and to modulate the immune system.
Propiedades
Número CAS |
1120-94-1 |
|---|---|
Nombre del producto |
4H-Thiopyran-4-thione |
Fórmula molecular |
C5H4S2 |
Peso molecular |
128.2 g/mol |
Nombre IUPAC |
thiopyran-4-thione |
InChI |
InChI=1S/C5H4S2/c6-5-1-3-7-4-2-5/h1-4H |
Clave InChI |
PHTICVKXTBXWRX-UHFFFAOYSA-N |
SMILES |
C1=CSC=CC1=S |
SMILES canónico |
C1=CSC=CC1=S |
Otros números CAS |
1120-94-1 |
Sinónimos |
4H-Thiopyran-4-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



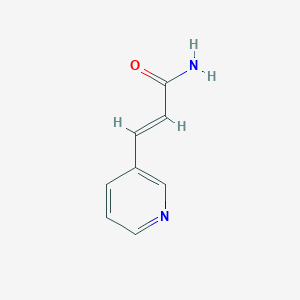


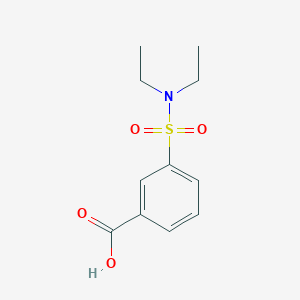
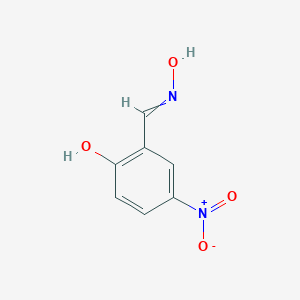

![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)

